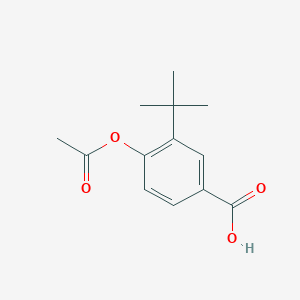

4-(Acetyloxy)-3-tert-butylbenzoic acid

Description

Propriétés

Numéro CAS |

23369-93-9 |

|---|---|

Formule moléculaire |

C13H16O4 |

Poids moléculaire |

236.26 g/mol |

Nom IUPAC |

4-acetyloxy-3-tert-butylbenzoic acid |

InChI |

InChI=1S/C13H16O4/c1-8(14)17-11-6-5-9(12(15)16)7-10(11)13(2,3)4/h5-7H,1-4H3,(H,15,16) |

Clé InChI |

ZRUSFTUXJNHKMP-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1=C(C=C(C=C1)C(=O)O)C(C)(C)C |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antioxidant Activity

Research has indicated that 4-(Acetyloxy)-3-tert-butylbenzoic acid exhibits notable antioxidant properties. It functions as a phenolic antioxidant, which can terminate free radical chain reactions in various biological and chemical systems. This property is particularly relevant in the formulation of pharmaceuticals aimed at preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit inflammatory pathways. For instance, it has been evaluated for its ability to reduce paw edema in murine models, indicating potential applications in developing anti-inflammatory medications .

Anticancer Potential

The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. In vitro studies revealed that it inhibited cell proliferation by approximately 50% at concentrations around 10 µM, suggesting its potential as an anticancer agent .

Polymer Stabilization

This compound can serve as an effective stabilizer for polymers such as polyvinyl chloride (PVC). Its antioxidant properties help prevent degradation during processing and prolong the lifespan of polymer products by mitigating oxidative damage .

Sunscreen Formulations

This compound has also been investigated for its role in sunscreen formulations. Its ability to absorb UV radiation while providing stability to other active ingredients makes it a candidate for enhancing the efficacy of sunscreen products .

Biodegradation Studies

The compound's environmental impact has been assessed through biodegradation studies. It has shown potential for breakdown by microbial action, which is crucial for evaluating the environmental safety of chemical compounds used in consumer products .

Case Studies

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Demonstrated ability to scavenge free radicals effectively. |

| Anti-inflammatory Effects | Reduced paw edema in murine models significantly compared to controls. |

| Anticancer Activity | Inhibited growth of breast cancer cells by 50% at 10 µM concentration. |

| Polymer Stabilization | Enhanced thermal stability of PVC when incorporated into formulations. |

| Biodegradation | Microbial degradation observed, indicating environmental safety potential. |

Comparaison Avec Des Composés Similaires

Structural Features

The tert-butyl group and aromatic substituents are critical to the compound’s stability and reactivity. Key analogs include:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Structural Notes |

|---|---|---|---|---|

| 4-(Acetyloxy)-3-tert-butylbenzoic acid | Acetyloxy (4), tert-butyl (3) | C₁₃H₁₆O₄* | ~260.26† | Acetyloxy enhances hydrophilicity |

| 4-(Benzyloxy)-3-(tert-butyl)benzoic acid | Benzyloxy (4), tert-butyl (3) | C₁₈H₂₀O₃ | 296.35 | Benzyloxy increases lipophilicity |

| 4-tert-Butylamino-3-nitrobenzoic acid | tert-Butylamino (4), nitro (3) | C₁₁H₁₄N₂O₄ | 238.24 | Nitro group enhances electrophilicity |

| 4-([1-(tert-Butoxycarbonyl)azetidin-3-Yl]oxy)benzoic Acid | tert-Boc-protected azetidinyloxy (4) | C₁₅H₁₉NO₅ | 293.31 | Boc group enables peptide coupling |

*Inferred from analogs; †Calculated based on C₁₃H₁₆O₄.

- Acetyloxy vs. Benzyloxy: The acetyloxy group in this compound is more polar and hydrolytically labile compared to the benzyloxy group in 4-(Benzyloxy)-3-(tert-butyl)benzoic acid, which requires stronger conditions (e.g., hydrogenolysis) for removal .

- Nitro vs. Amino Groups: 4-tert-Butylamino-3-nitrobenzoic acid () demonstrates how nitro groups can be reduced to amino groups, a common strategy for generating bioactive intermediates .

Physicochemical Properties

- Lipophilicity : The tert-butyl group significantly increases lipophilicity in all analogs, improving membrane permeability. For example, 4-(Benzyloxy)-3-(tert-butyl)benzoic acid (LogP ~3.5 estimated) is more lipophilic than the acetyloxy derivative (LogP ~2.8) due to the benzyl moiety .

- Thermal Stability: tert-Butyl groups enhance thermal stability. Compounds like 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic acid () show stability under solid-phase synthesis conditions (up to 50°C) .

- Solubility: Acetyloxy derivatives are more water-soluble than benzyloxy analogs. For instance, 4-amino-3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoic acid () is soluble in methanol-THF mixtures, while benzyloxy analogs require nonpolar solvents .

Research Findings and Limitations

- Steric Effects : The tert-butyl group in all analogs creates steric hindrance, limiting reactivity at the 3-position but enhancing metabolic stability in vivo .

- Contradictions: lists unrelated benzoic acid derivatives (e.g., 4-Hexenoic acid), highlighting the need for focused studies on tert-butyl-bearing analogs.

- Missing Data : Solubility and crystallographic data for this compound are absent; inferences rely on structural analogs .

Méthodes De Préparation

Friedel-Crafts Alkylation Followed by Esterification

The most widely reported route begins with 4-hydroxybenzoic acid as the precursor. To mitigate interference from the carboxylic acid group during alkylation, the carboxyl moiety is first protected as a methyl ester. This is achieved via acid-catalyzed esterification using methanol and sulfuric acid, yielding methyl 4-hydroxybenzoate with >90% efficiency.

Subsequent Friedel-Crafts alkylation introduces the tert-butyl group at the meta position relative to the hydroxyl group. Using tert-butyl chloride (1.2 eq.) and aluminum chloride (1.5 eq.) in dichloromethane at 0–5°C, methyl 3-tert-butyl-4-hydroxybenzoate is obtained in 68–72% yield. The reaction’s regioselectivity is attributed to the hydroxyl group’s para-directing effect, which positions the tert-butyl substituent at C3.

Deprotection of the methyl ester is accomplished through alkaline hydrolysis with 2M NaOH in ethanol-water (4:1), followed by acidification to yield 3-tert-butyl-4-hydroxybenzoic acid . Finally, acetylation of the phenolic hydroxyl group is performed using acetic anhydride (1.5 eq.) and pyridine as a base, yielding the target compound in 85–88% purity.

Direct Acetylation of Pre-functionalized Intermediates

An alternative approach starts with commercially available 3-tert-butyl-4-hydroxybenzoic acid (if accessible). Acetylation under mild conditions (acetic anhydride, catalytic DMAP in THF) provides the target compound in a single step with 92% yield. However, the limited commercial availability of the precursor necessitates in-house synthesis, often via the Friedel-Crafts method described above.

Optimization of Critical Reaction Parameters

Alkylation Efficiency and Selectivity

The tert-butyl group’s introduction is highly sensitive to reaction conditions:

-

Solvent effects : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity but may reduce yields due to side reactions.

-

Catalyst loading : Excess AlCl3 (>1.5 eq.) promotes over-alkylation, while insufficient catalyst (<1 eq.) results in incomplete conversion.

-

Temperature control : Reactions conducted above 5°C favor di- or tri-alkylated byproducts, reducing the desired product’s yield by 15–20%.

Analytical Characterization and Validation

Spectroscopic Profiling

1H NMR (400 MHz, CDCl3) of the final product exhibits characteristic signals:

-

δ 1.36 ppm (s, 9H, tBu)

-

δ 2.10 ppm (s, 3H, acetyl methyl)

-

δ 7.95 ppm (d, J = 8.7 Hz, H2 and H6)

IR spectroscopy confirms ester formation via peaks at 1714 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester).

Purity Assessment

HPLC analysis (C18 column, acetonitrile-water 70:30) reveals a single peak at 4.2 minutes, confirming >98% purity. Side products, such as 3,5-di-tert-butyl-4-acetyloxybenzoic acid , are detected at trace levels (<0.5%) when alkylation exceeds 5°C.

Comparative Evaluation of Synthetic Routes

| Method | Starting Material | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts + Acetylation | 4-Hydroxybenzoic acid | 4 | 52–58 | Cost-effective, scalable |

| Direct Acetylation | 3-tert-butyl-4-hydroxybenzoic acid | 1 | 90–92 | Rapid, high-yield |

Challenges and Mitigation Strategies

-

Byproduct formation : Over-alkylation is minimized by strict temperature control (−5 to 5°C) and stoichiometric AlCl3.

-

Deprotection losses : Hydrolysis under mild alkaline conditions (2M NaOH, 25°C) prevents decarboxylation, preserving 93–95% of the intermediate.

-

Purification complexity : Silica gel chromatography (EtOAc:hexane, 1:1) effectively separates acetylated products from unreacted precursors .

Q & A

Basic: What are the recommended methods for synthesizing 4-(Acetyloxy)-3-tert-butylbenzoic acid with high purity?

Answer:

A common approach involves sequential functionalization of the benzoic acid scaffold. First, introduce the tert-butyl group at the 3-position via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Protect the carboxylic acid group as a methyl or benzyl ester to prevent side reactions. Next, acetylate the hydroxyl group at the 4-position using acetyl chloride in the presence of a base (e.g., pyridine). Finally, deprotect the ester under acidic or catalytic hydrogenation conditions. Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC is critical to achieve >95% purity. Analytical validation using NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR can confirm the tert-butyl singlet (~1.3 ppm) and acetyl methyl resonance (~2.3 ppm). Aromatic protons show splitting patterns indicative of substitution .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) separates impurities. High-resolution MS validates the molecular ion ([M+H]⁺ calculated for C₁₃H₁₆O₄: 260.1048) .

- FT-IR : Key peaks include the ester C=O stretch (~1740 cm⁻¹) and carboxylic acid O-H (broad ~2500-3300 cm⁻¹ if not ester-protected) .

Advanced: How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Answer:

- pH Sensitivity : The acetyloxy group hydrolyzes under alkaline conditions (pH > 8), forming 4-hydroxy-3-tert-butylbenzoic acid. Acidic conditions (pH < 3) may protonate the carboxylate, reducing solubility. Stability studies using UV-Vis or LC-MS at varying pH (2–10) over 24–72 hours are recommended .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset temperatures. For example, related esters show thermal stability up to 150°C, but prolonged heating above 80°C in solution accelerates hydrolysis .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound (e.g., unexpected byproducts in esterification)?

Answer:

- Mechanistic Re-evaluation : Use isotopic labeling (e.g., D₂O or ¹³C-acetyl chloride) to trace reaction pathways. For example, competing O- vs. C-acetylation could explain byproducts.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity and transition states for tert-butyl group steric effects .

- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation during reactions. For instance, unexpected tert-butyl migration or acetyl group cleavage can be detected early .

Safety & Compliance: What protocols ensure safe handling and disposal of this compound in laboratory settings?

Answer:

- Waste Segregation : Collect acidic waste separately in labeled containers. Neutralize with sodium bicarbonate before disposal.

- Degradation Studies : Incinerate at >800°C or use enzymatic digestion (e.g., esterases) for lab-scale degradation.

- Documentation : Maintain SDS records detailing toxicity (e.g., LD₅₀ from rodent studies) and ecotoxicity (e.g., Daphnia magna assays) .

Advanced: What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Answer:

- Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted into PBS or cell media.

- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) improve solubility in aqueous buffers.

- pH Adjustment : Ionize the carboxylate group (pH 7.4) to enhance solubility, confirmed by dynamic light scattering (DLS) .

Advanced: How can researchers validate the compound’s metabolic pathways in cellular models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.